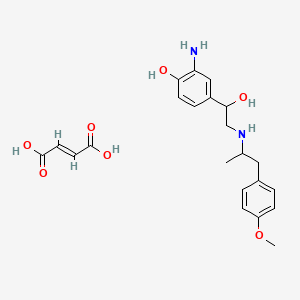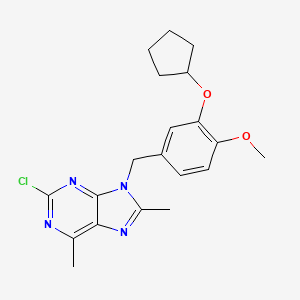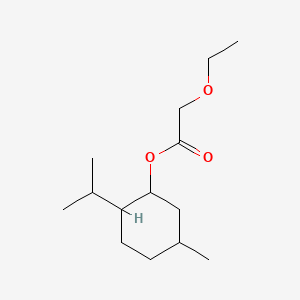![molecular formula C30H48N4S4 B12090740 2,8-Bis[4-(2-ethylhexyl)thiophen-2-yl]-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane](/img/structure/B12090740.png)
2,8-Bis[4-(2-ethylhexyl)thiophen-2-yl]-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-Bis[4-(2-ethylhexyl)thiophen-2-yl]-5,11-dithia-4,6,10,12-tetrazatricyclo[73003,7]dodecane is a complex organic compound known for its unique structure and properties This compound is of significant interest in the field of materials science, particularly in the development of advanced polymers and photocatalysts
Preparation Methods
The synthesis of 2,8-Bis[4-(2-ethylhexyl)thiophen-2-yl]-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane involves several steps, typically starting with the preparation of the thiophene derivatives. The reaction conditions often include the use of strong bases and solvents such as toluene or dichloromethane. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction may yield thiol derivatives .
Scientific Research Applications
2,8-Bis[4-(2-ethylhexyl)thiophen-2-yl]-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of advanced polymers with unique electronic properties. In biology, it has potential applications in the development of biosensors and drug delivery systems. In medicine, it is being explored for its potential use in photodynamic therapy. In industry, it is used in the production of high-performance materials such as organic semiconductors and photovoltaic cells .
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. Its unique structure allows it to participate in electron transfer processes, making it an effective photocatalyst. The thiophene rings and tetrazatricyclo core play a crucial role in its ability to absorb light and generate reactive oxygen species, which can then interact with target molecules to produce the desired effects .
Comparison with Similar Compounds
When compared to similar compounds, 2,8-Bis[4-(2-ethylhexyl)thiophen-2-yl]-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane stands out due to its unique combination of thiophene rings and tetrazatricyclo core. Similar compounds include 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene and poly([2,6’-4,8-di(5-ethylhexylthienyl)benzo[1,2-b;3,3-b]dithiophene]-3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl).
Properties
Molecular Formula |
C30H48N4S4 |
|---|---|
Molecular Weight |
593.0 g/mol |
IUPAC Name |
2,8-bis[4-(2-ethylhexyl)thiophen-2-yl]-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane |
InChI |
InChI=1S/C30H48N4S4/c1-5-9-11-19(7-3)13-21-15-23(35-17-21)25-27-29(33-37-31-27)26(30-28(25)32-38-34-30)24-16-22(18-36-24)14-20(8-4)12-10-6-2/h15-20,25-34H,5-14H2,1-4H3 |
InChI Key |
BNACYLAZUSCOBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CC1=CSC(=C1)C2C3C(C(C4C2NSN4)C5=CC(=CS5)CC(CC)CCCC)NSN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[2-(3,4-Dimethylphenyl)ethyl]piperidine](/img/structure/B12090669.png)



![9-(Trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B12090701.png)


![2-[[2-(2-aminoethylamino)-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide](/img/structure/B12090725.png)




